Methiocarb-d3

説明

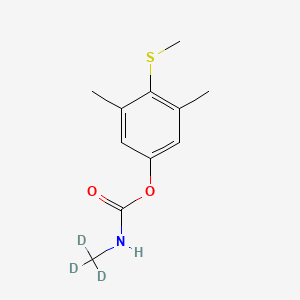

Structure

3D Structure

特性

IUPAC Name |

(3,5-dimethyl-4-methylsulfanylphenyl) N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPRJGDJKVWAH-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SC)C)OC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581694-94-1 |

Source

|

| Record name | 1581694-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isotopic Purity of Methiocarb-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Methiocarb-d3, a deuterated analog of the carbamate (B1207046) pesticide Methiocarb. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards in quantitative analyses, such as mass spectrometry-based assays. This guide details the available data on the isotopic purity of this compound, outlines the common experimental protocols for its determination, and presents relevant metabolic pathways.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a critical parameter that ensures the accuracy and reliability of quantitative analytical methods. The data presented below is based on information from commercial suppliers of this compound.

| Parameter | Specification | Analytical Method | Source |

| Isotopic Purity (Atom % D) | >99.8% | ¹H NMR | WITEGA Laboratorien |

| Deuterated Forms | ≥99% (d₁-d₃) | Not Specified | Cayman Chemical |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is typically performed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Based Methods

High-resolution mass spectrometry (HRMS) is a powerful technique for assessing isotopic purity by differentiating between the isotopologues of a compound.

a) Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile, methanol) at a concentration appropriate for the mass spectrometer being used (typically in the µg/mL to ng/mL range).

b) Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: The sample is introduced into the mass spectrometer, often following chromatographic separation by liquid chromatography to ensure the purity of the analyzed peak.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is used.

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of compound.

-

Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of the unlabeled (d₀) and all deuterated (d₁, d₂, d₃) forms of Methiocarb.

c) Data Analysis: The relative abundance of each isotopologue is determined from the mass spectrum. The isotopic purity is calculated by comparing the peak intensity of the desired deuterated species (d₃) to the sum of the intensities of all isotopologues. Corrections for the natural abundance of ¹³C and other isotopes may be necessary for highly accurate measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is another common method for determining the degree of deuteration.

a) Sample Preparation: A sufficient amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.

b) Data Acquisition: A high-field ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the protons at the deuterated positions is indicative of high isotopic enrichment.

c) Data Analysis: The isotopic purity is determined by integrating the residual proton signal at the site of deuteration and comparing it to the integral of a non-deuterated proton signal within the same molecule. The atom % D is then calculated from this ratio.

Mandatory Visualizations

Metabolic Pathway of Methiocarb

The primary metabolic transformations of Methiocarb in biological systems involve oxidation of the sulfur atom and hydrolysis of the carbamate ester linkage. The deuterated methyl group in this compound is generally stable under these conditions.

Caption: Metabolic pathway of Methiocarb.

Experimental Workflow for Isotopic Purity Determination by LC-MS

The following diagram illustrates a typical workflow for the determination of isotopic purity using liquid chromatography-mass spectrometry.

Caption: Workflow for isotopic purity analysis.

An In-depth Technical Guide to the Synthesis and Characterization of Methiocarb-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methiocarb-d3, an isotopically labeled analog of the carbamate (B1207046) pesticide Methiocarb. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analytical validation of this important internal standard.

Introduction

This compound, also known as 3,5-Dimethyl-4-(methylthio)phenyl N-(methyl-d3)carbamate or Mercaptodimethur-d3, is a deuterated form of Methiocarb.[1] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Methiocarb in various matrices using mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification of the target analyte.[4]

This guide details the synthetic pathway to this compound, provides a summary of its key physicochemical properties, and outlines the analytical methods used for its characterization.

Synthesis of this compound

The synthesis of this compound is analogous to the industrial synthesis of Methiocarb, with the key difference being the use of a deuterated starting material. The general synthetic approach involves the reaction of 4-methylthio-3,5-xylenol with deuterated methyl isocyanate (CD₃NCO).

Synthetic Pathway

The synthesis can be broken down into two main conceptual steps: the preparation of the key intermediates and the final carbamoylation reaction.

Experimental Protocols

While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found in the scientific literature, the following represents a generalized procedure based on the known synthesis of carbamates.

2.2.1. Preparation of 4-Methylthio-3,5-xylenol

This precursor is commercially available. However, a general synthetic approach involves the thiomethylation of 3,5-xylenol.

2.2.2. Preparation of Deuterated Methyl Isocyanate (CD₃NCO)

Deuterated methyl isocyanate is the key reagent for introducing the isotopic label. It can be synthesized from deuterated methylamine (B109427) (CD₃NH₂) by reaction with phosgene or a phosgene equivalent.

2.2.3. Synthesis of this compound

-

Reaction: In an inert, anhydrous solvent (e.g., toluene, dichloromethane), 4-methylthio-3,5-xylenol is reacted with an equimolar amount of deuterated methyl isocyanate. The reaction is typically carried out in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine, pyridine) to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid and brine to remove the catalyst and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | 3,5-Dimethyl-4-(methylthio)phenyl N-(methyl-d3)carbamate | |

| Synonyms | Mercaptodimethur-d3, Methiocarb-(N-methyl-d3) | |

| CAS Number | 1581694-94-1 | |

| Molecular Formula | C₁₁H₁₂D₃NO₂S | |

| Molecular Weight | 228.33 g/mol | |

| Isotopic Purity | >99.8 atom% D | |

| Chemical Purity | >99.0 % (by HPLC) |

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for determining the isotopic purity of this compound.

-

¹H NMR: The proton NMR spectrum is used to confirm the absence of the N-methyl proton signal that would be present in the non-deuterated Methiocarb. The isotopic purity is determined by comparing the integration of the residual N-methyl proton signal (if any) to the integration of other protons in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The signal for the deuterated methyl carbon will be observed as a multiplet due to coupling with deuterium.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected exact mass for the [M+H]⁺ ion of this compound (C₁₁H₁₃D₃NO₂S) is approximately 229.1197.

-

Tandem Mass Spectrometry (MS/MS): MS/MS is used to study the fragmentation of the molecule. The fragmentation pattern of this compound will be similar to that of non-deuterated Methiocarb, but with a +3 Da shift for fragments containing the deuterated methyl group. A known characteristic fragment ion for carbamates results from the neutral loss of methyl isocyanate (CH₃NCO, -57 Da). For this compound, a neutral loss of deuterated methyl isocyanate (CD₃NCO, -60 Da) would be expected. A study on the fragmentation of non-deuterated Methiocarb identified characteristic product ions at m/z 121 and 169.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods.

References

Commercial Suppliers and Technical Guide for Methiocarb-d3 Analytical Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the Methiocarb-d3 analytical standard, a crucial component in the accurate quantification of Methiocarb residues in various matrices. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis who require reliable reference materials for their work.

Introduction to Methiocarb and the Role of an Isotope-Labeled Internal Standard

Methiocarb is a carbamate (B1207046) pesticide used as an insecticide, molluscicide, and avicide. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Methiocarb in food and environmental samples. Accurate and reliable quantification of these residues is paramount for ensuring consumer safety and environmental protection.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry (MS). This compound is chemically identical to Methiocarb but has three deuterium (B1214612) atoms replacing three hydrogen atoms on the N-methyl group. This mass difference allows it to be distinguished from the native analyte by the mass spectrometer. By adding a known amount of this compound to a sample prior to extraction and analysis, it can compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.

Commercial Suppliers of this compound Analytical Standard

A number of reputable chemical suppliers offer this compound analytical standard, often certified under quality management systems such as ISO 17034, ensuring its traceability and reliability. The following table summarizes key information from several commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Format | Additional Information |

| WITEGA Laboratorien | This compound | 1581694-94-1 | C₁₁H₁₂D₃NO₂S | 228.33 | Not specified | Traceable reference standard for residue analysis, suitable for LC-MS/MS and GC-MS calibration.[1] |

| LGC Standards | Methiocarb D3 (N-methyl D3) | 1581694-94-1 | C₁₁H₁₂D₃NO₂S | 228.33 | Neat | Produced in accordance with ISO 17034. |

| Sigma-Aldrich (PESTANAL®) | Methiocarb-(N-methyl-d3) | 1581694-94-1 | C₁₁H₁₂D₃NO₂S | 228.33 | Neat | Analytical standard grade.[2] |

| Cayman Chemical | Methiocarb-d₃ | 1581694-94-1 | C₁₁H₁₂D₃NO₂S | 228.3 | Solid | Purity: ≥98% |

| Clearsynth | This compound | 1581694-94-1 | C₁₁H₁₂D₃NO₂S | Not specified | Not specified | Accompanied by a Certificate of Analysis. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard in the analysis of Methiocarb in food matrices, primarily using the QuEChERS extraction method followed by LC-MS/MS analysis.

Preparation of Standard Solutions

-

Primary Stock Solution of this compound (e.g., 100 µg/mL):

-

Accurately weigh approximately 1 mg of the neat this compound analytical standard.

-

Dissolve the weighed standard in a suitable solvent, such as acetonitrile (B52724) or methanol, in a 10 mL volumetric flask.

-

Ensure the standard is fully dissolved before making the solution up to the mark.

-

Store the stock solution at -20°C in an amber vial.

-

-

Working Internal Standard (IS) Solution (e.g., 1 µg/mL):

-

Dilute the primary stock solution with the appropriate solvent (typically the same as used for the calibration standards, e.g., acetonitrile) to achieve the desired concentration.

-

This working solution will be used to spike the samples and calibration standards.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by diluting a certified reference material of non-labeled Methiocarb with a suitable solvent.

-

The concentration range should bracket the expected concentration of Methiocarb in the samples.

-

Spike each calibration standard with the working IS solution to have a constant concentration of this compound in each standard.

-

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.

-

Sample Homogenization:

-

Homogenize a representative portion of the food sample (e.g., fruits, vegetables) to a uniform consistency.

-

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known volume of the this compound working IS solution (e.g., 100 µL of a 1 µg/mL solution).

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant (e.g., 6 mL) and transfer it to a 15 mL centrifuge tube containing d-SPE cleanup sorbents. The type and amount of sorbent will depend on the matrix (e.g., for general food matrices, 900 mg MgSO₄ and 150 mg primary secondary amine (PSA)).

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up extract (e.g., 1 mL) and transfer it to an autosampler vial.

-

The extract may be directly injected or further diluted if necessary. In some cases, the solvent may be evaporated and reconstituted in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A suitable gradient to separate Methiocarb from matrix interferences (e.g., start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Methiocarb: Select at least two specific precursor-to-product ion transitions for quantification and confirmation (e.g., m/z 226.1 → 169.1 for quantification and m/z 226.1 → 121.1 for confirmation).

-

This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 229.1 → 172.1).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

-

Data Analysis

-

Integrate the peak areas for the quantifier MRM transitions of both Methiocarb and this compound.

-

Calculate the response ratio (Area of Methiocarb / Area of this compound).

-

Construct a calibration curve by plotting the response ratio against the concentration of the non-labeled Methiocarb in the calibration standards.

-

Determine the concentration of Methiocarb in the samples by interpolating their response ratios from the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the overall workflow for using a this compound analytical standard and a conceptual representation of its role in the analytical signaling pathway.

Caption: General workflow for the analysis of Methiocarb using a deuterated internal standard.

Caption: Conceptual signaling pathway for quantification using an internal standard.

References

Solubility Profile of Methiocarb-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methiocarb-d3, a deuterated analog of the carbamate (B1207046) pesticide Methiocarb. Understanding the solubility of this internal standard is critical for its effective use in quantitative analysis by GC- or LC-MS, ensuring accurate and reproducible results in research and development settings.

Core Data Presentation

The solubility of this compound and its non-deuterated parent compound, Methiocarb, has been determined in a range of organic solvents. This data is crucial for the preparation of stock solutions and calibration standards for analytical method development and validation.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for both this compound and Methiocarb in various organic solvents. It is important to note that the solubility of a deuterated compound is generally expected to be very similar to its non-deuterated counterpart.

| Compound | Solvent | Solubility | Temperature |

| This compound | Dimethylformamide (DMF) | 20 mg/mL[1][2] | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL[1][2] | Not Specified | |

| Ethanol | 10 mg/mL[1] | Not Specified | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Not Specified | |

| Methiocarb | Dichloromethane | 200 g/L | 20 °C |

| Xylene | 20 g/L | 20 °C | |

| Isopropanol | 53 g/L | 20 °C | |

| Toluene | 33 g/L | 20 °C | |

| Hexane | 1.3 g/L | 20 °C | |

| Acetone | 144 g/L | Not Specified | |

| Ethyl acetate | 87 g/L | Not Specified | |

| 1-Octanol | 31 g/L | Not Specified |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not extensively published, a generalized methodology based on standard laboratory practices for analytical standards is described below. This protocol is intended to serve as a guideline for researchers.

General Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound solid into a clean, dry vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the solution to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE) is recommended. This step is critical to prevent particulate matter from interfering with the subsequent analysis.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent to a concentration within the working range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using certified reference standards of this compound of known concentrations.

-

Calculate the concentration of this compound in the saturated solution based on the calibration curve and the dilution factor. The resulting concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Caption: A flowchart outlining the key steps in the experimental determination of this compound solubility.

References

An In-Depth Technical Guide to the Stability and Storage of Methiocarb-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methiocarb-d3, a deuterated analog of the carbamate (B1207046) pesticide Methiocarb (B1676386). Understanding the stability of this isotopically labeled internal standard is critical for ensuring the accuracy and reliability of quantitative analytical methods in research and drug development.

Overview of this compound Stability

This compound, like its non-deuterated counterpart, is susceptible to degradation under certain environmental conditions. The primary degradation pathways for Methiocarb involve hydrolysis and oxidation. While specific stability studies on this compound are not extensively available in the public domain, the behavior of Methiocarb provides a strong indication of the stability profile for its deuterated form. The primary factors influencing its stability are temperature, pH, and light exposure.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and concentration of this compound standards. The following conditions are recommended based on information from suppliers and general best practices for handling pesticide standards.

| Parameter | Recommended Condition | Expected Stability |

| Long-Term Storage | -20°C in a tightly sealed container. | ≥ 4 years[1] |

| Short-Term Storage | 2-8°C (refrigerator) in a tightly sealed container.[2] | Limited shelf life, refer to the expiry date on the label.[3] |

| Light Exposure | Store in the dark or in an amber vial to protect from light. | Photodegradation can occur with exposure to light. |

| Formulation | Solid form is generally more stable than solutions. | Solutions may be more prone to degradation. |

Impact of Environmental Factors on Stability (Based on Methiocarb Data)

The stability of the carbamate functional group and the methylthioether moiety in the Methiocarb molecule are key to its overall stability. The following data for Methiocarb is presented as a reliable proxy for the expected behavior of this compound.

Effect of pH on Hydrolysis

Hydrolysis of the carbamate ester linkage is a significant degradation pathway for Methiocarb and is highly dependent on the pH of the solution.

| pH | Half-life (at 22°C) | Stability Profile |

| 4 | > 1 year | Stable[4] |

| 7 | < 35 days | Moderately Stable[4] |

| 9 | 6 hours | Unstable[4] |

Photodegradation

Exposure to light can lead to the degradation of Methiocarb.

| Condition | Half-life (DT50) | Key Degradation Product |

| Environmental Photodegradation | 6-16 days | Methiocarb sulfoxide[4] |

Degradation Pathways

The primary degradation of Methiocarb, and presumably this compound, proceeds through oxidation of the sulfur atom and hydrolysis of the carbamate ester.

The main degradation products identified for Methiocarb are:

-

Methiocarb sulfoxide (B87167): Formed through oxidation of the methylthio group.

-

Methiocarb sulfone: Formed through further oxidation of the sulfoxide.

-

Methiocarb phenol, Methiocarb sulfoxide phenol, and Methiocarb sulfone phenol: Formed via hydrolysis of the carbamate linkage of the parent compound and its oxidative metabolites.[5][6]

Below is a diagram illustrating the degradation pathways of Methiocarb.

Caption: Proposed degradation pathways for this compound.

Experimental Protocol for Stability Assessment

The following is a general protocol for conducting a stability study of this compound. This protocol can be adapted based on specific laboratory requirements and analytical instrumentation.

Objective

To evaluate the stability of this compound in solid form and in solution under various storage conditions (temperature, light) and in different matrices (e.g., solvent, biological matrix).

Materials

-

This compound certified reference material

-

High-purity solvents (e.g., acetonitrile, methanol)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Amber glass vials with Teflon-lined caps

-

LC-MS/MS or GC-MS system

-

Temperature and humidity-controlled storage chambers/refrigerators/freezers

-

Light exposure chamber (optional)

Experimental Workflow

The workflow for a typical stability study is outlined in the diagram below.

Caption: Experimental workflow for this compound stability testing.

Procedure

-

Preparation of Stock and Working Solutions:

-

Accurately weigh the solid this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare working solutions at various concentrations by diluting the stock solution.

-

-

Storage:

-

Aliquots of the solid standard and the prepared solutions should be stored under a matrix of conditions:

-

Temperature: -20°C, 4°C, and room temperature.

-

Light: Protected from light (amber vials) and exposed to light.

-

-

-

Analysis:

-

Analyze the freshly prepared solutions (Time 0) using a validated analytical method (e.g., LC-MS/MS) to establish the initial concentration.

-

At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve samples from each storage condition and analyze them.

-

-

Data Evaluation:

-

Calculate the concentration of this compound in each sample at each time point.

-

Compare the results to the initial (Time 0) concentration to determine the percentage of degradation.

-

A common acceptance criterion is that the concentration should remain within ±10-15% of the initial value.

-

Conclusion

This compound is a stable isotopically labeled standard when stored under appropriate conditions. The primary recommendations are long-term storage at -20°C and protection from light. The stability of this compound is expected to be influenced by pH and temperature in a manner similar to that of non-deuterated Methiocarb, with increased degradation observed at higher pH values and temperatures. For critical applications, it is advisable to perform in-house stability studies under the specific conditions of use to ensure the highest accuracy in quantitative analyses.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of methiocarb by monochloramine in water treatment: kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methiocarb - Wikipedia [en.wikipedia.org]

- 4. Methiocarb | C11H15NO2S | CID 16248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

Methiocarb-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, physical, chemical, and toxicological properties of Methiocarb-d3. Intended for use in research and development, this document summarizes key data and outlines relevant experimental contexts.

Chemical and Physical Properties

This compound is the deuterated form of Methiocarb, a carbamate (B1207046) pesticide. It is primarily utilized as an internal standard for the quantification of Methiocarb in various matrices using mass spectrometry techniques.[1][2]

| Property | Value | Source |

| CAS Number | 1581694-94-1 | [1][3][4] |

| Molecular Formula | C₁₁H₁₂D₃NO₂S | |

| Formula Weight | 228.3 g/mol | |

| Appearance | Solid | |

| Purity | ≥99% deuterated forms (d₁-d₃) | |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 10 mg/ml | |

| Storage | -20°C | |

| Stability | ≥ 4 years |

Safety and Hazard Information

This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this compound.

| Hazard Classification | GHS Code | Description | Source |

| Acute Toxicity (Oral) | H300 | Fatal if swallowed | |

| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | |

| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects |

Precautionary Statements: P264, P270, P273, P301 + P310, P391

Users should consult the full Safety Data Sheet (SDS) for complete safety and handling information.

Toxicological Data

The toxicological data presented here primarily pertains to the non-deuterated parent compound, Methiocarb. This compound is expected to have a similar toxicological profile.

| Parameter | Organism/System | Value | Source |

| IC₅₀ | Acetylcholinesterase (AChE) from methiocarb-resistant F. occidentalis | 0.43 µM | |

| IC₅₀ | Acetylcholinesterase (AChE) from methiocarb-sensitive F. occidentalis | 2.1 µM | |

| IC₅₀ | Androgen receptor antagonist (cell-based reporter assay) | 13.89 µM | |

| EC₂₀ | Estrogen receptor alpha (ERα) agonist (cell-based reporter assay) | 19.87 µM | |

| EC₂₀ | Estrogen receptor beta (ERβ) agonist (cell-based reporter assay) | 20.24 µM | |

| LC₅₀ | Juvenile rainbow trout (48 hours) | 0.795 mg/L | |

| LC₅₀ | Guppies (48 hours) | 1.482 mg/L | |

| LC₅₀ | Methiocarb-resistant F. occidentalis | 31.1 ppm | |

| LC₅₀ | Methiocarb-sensitive F. occidentalis | 3.26 ppm | |

| LD₅₀ | Land snail (M. obstructa) | 27.4 µ g/animal | |

| NOEL | Chronic feeding (dog, cholinesterase inhibition) | 0.125 mg/kg/day | |

| NOEL | Chronic feeding (rat, cholinesterase inhibition) | 3.35 mg/kg/day |

Experimental Protocols

Detailed experimental protocols for the above toxicological data are not publicly available. However, the methodologies can be generally described as follows:

-

Enzyme Inhibition Assays (IC₅₀): These assays typically involve incubating the target enzyme (e.g., acetylcholinesterase) with varying concentrations of the test compound (Methiocarb). The enzyme's activity is then measured, and the IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the enzyme's activity.

-

Cell-Based Reporter Assays (EC₂₀, IC₅₀): These assays utilize genetically modified cells that produce a measurable signal (e.g., light) in response to the activation or inhibition of a specific cellular pathway (e.g., estrogen or androgen receptor signaling). The EC₂₀ is the concentration that produces 20% of the maximum response, while the IC₅₀ is the concentration that inhibits 50% of the response.

-

Acute Toxicity Testing (LC₅₀, LD₅₀): These studies involve exposing organisms to the test substance for a defined period. The LC₅₀ (Lethal Concentration 50%) is the concentration in water that is lethal to 50% of the test population (e.g., fish). The LD₅₀ (Lethal Dose 50%) is the dose that is lethal to 50% of the test population (e.g., snails).

Application in Analytical Chemistry

This compound is designed for use as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Methiocarb.

Typical Workflow:

-

A known amount of this compound is added to the sample to be analyzed.

-

The sample is then prepared for analysis (e.g., extraction, cleanup).

-

The prepared sample is injected into the GC-MS or LC-MS system.

-

The instrument measures the signal intensity for both Methiocarb and this compound.

-

The ratio of the signal of Methiocarb to the signal of this compound is used to calculate the concentration of Methiocarb in the original sample. This corrects for any loss of analyte during sample preparation and analysis.

Visualizations

References

The Gold Standard: A Technical Guide to the Principle and Use of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principles underpinning the use of deuterated internal standards in quantitative analysis, particularly within the realm of mass spectrometry. It serves as a comprehensive resource, detailing the core advantages, practical considerations, and experimental applications of this indispensable technique in modern research and drug development.

Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612).[1][2] This subtle alteration in mass allows a mass spectrometer to distinguish between the analyte and the internal standard.[3] However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the entire analytical process.[1][4]

By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage, it acts as a near-perfect mimic of the analyte. Any loss of the analyte during sample handling, extraction, and injection, as well as variations in ionization efficiency within the mass spectrometer, is mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards is widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis for several compelling reasons.

-

Mitigation of Matrix Effects : A significant challenge in bioanalysis is the "matrix effect," where endogenous components in biological samples can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Because deuterated standards are chemically and physically almost identical to the analyte, they co-elute and are affected by the matrix in the same way. This ensures that any signal modulation experienced by the analyte is mirrored by the internal standard, allowing for effective correction.

-

Correction for Variability : Deuterated internal standards compensate for variations that can occur at multiple stages of the analytical workflow, including sample preparation, injection volume inconsistencies, and instrument response drift.

-

Enhanced Accuracy and Precision : By accounting for the sources of variability mentioned above, the use of deuterated internal standards leads to a significant improvement in the accuracy and precision of quantitative results compared to other methods like external calibration or the use of structural analog internal standards. Regulatory bodies like the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards for these reasons.

Data Presentation: Quantitative Comparison

The superiority of deuterated internal standards is evident in comparative studies. The following tables summarize quantitative data highlighting their performance against structural analog internal standards.

Table 1: Comparison of Internal Standard Performance in the Analysis of Everolimus

| Internal Standard Type | Linearity (Slope) | Accuracy (Mean Bias %) | Precision (CV%) |

| Deuterated (Everolimus-d4) | Closer to 1 | Lower | Lower |

| Structural Analog | Further from 1 | Higher | Higher |

This table summarizes findings where a deuterated internal standard demonstrated a slope closer to unity, indicating more accurate quantification compared to a structural analog.

Table 2: Comparative Performance for the Quantification of a Drug in Human Plasma

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |

| Accuracy (% Bias) | ||

| Low QC | -1.5% | -8.2% |

| Mid QC | 0.8% | 5.5% |

| High QC | 2.1% | 9.8% |

| Precision (% CV) | ||

| Low QC | 3.5% | 12.1% |

| Mid QC | 2.8% | 9.5% |

| High QC | 2.5% | 8.7% |

This representative data illustrates a significant improvement in both accuracy (bias closer to zero) and precision (lower coefficient of variation) when a deuterated internal standard is employed.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated internal standards. Below are protocols for key experiments.

Preparation of Stock and Working Solutions

This protocol outlines the preparation of solutions for creating calibration curves and quality control samples.

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL) : Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Intermediate and Working Standard Solutions : Create a series of working standard solutions by performing serial dilutions of the analyte stock solution with an appropriate solvent. These solutions will be used to construct the calibration curve.

-

Internal Standard Spiking Solution : Prepare a working solution of the deuterated internal standard at a concentration that provides a strong and consistent signal in the mass spectrometer. This solution will be added to all samples, calibrators, and quality controls.

Sample Preparation: Protein Precipitation for Plasma or Serum

This is a common and straightforward method for removing proteins from biological fluid samples.

-

Aliquoting : In a microcentrifuge tube, add 10 µL of the internal standard spiking solution to 100 µL of each sample (calibrator, quality control, or unknown).

-

Vortexing : Briefly vortex the tubes to ensure thorough mixing.

-

Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the proteins.

-

Vortexing : Vigorously vortex each tube for at least 30 seconds to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Analysis and Data Processing

-

Chromatographic Separation : Develop a liquid chromatography method that ideally results in the co-elution of the analyte and the deuterated internal standard.

-

Typical Mobile Phases : Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient : A linear gradient tailored to the analyte's properties.

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Electrospray Ionization (ESI) is commonly used.

-

Scan Type : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions : Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

-

Data Analysis :

-

Peak Integration : Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

-

Response Ratio Calculation : Calculate the ratio of the analyte peak area to the internal standard peak area for every injection.

-

Calibration Curve Construction : Plot the response ratio of the calibration standards against their known concentrations. Perform a weighted (e.g., 1/x or 1/x²) linear regression.

-

Concentration Determination : Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the use of deuterated internal standards.

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical relationship illustrating how a deuterated IS corrects for process variability.

Critical Considerations for Implementation

While deuterated internal standards are powerful, their effective use requires careful attention to several factors:

-

Isotopic Purity and Enrichment : The isotopic purity of the deuterated standard is paramount. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration. An isotopic enrichment of ≥98% is generally recommended.

-

Position of Deuterium Labeling : Deuterium atoms should be placed on stable positions within the molecule. Avoid sites that are prone to hydrogen-deuterium exchange with the solvent, such as hydroxyl (-OH), amine (-NH), and sulfhydryl (-SH) groups, as this can compromise the analysis.

-

Co-elution : For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift, known as the "isotope effect". This can be problematic if the analyte and internal standard experience different degrees of ion suppression or enhancement at their respective elution times.

-

Number of Deuterium Atoms : A sufficient number of deuterium atoms (typically three or more) should be incorporated to ensure a clear mass difference from the naturally occurring isotopes of the analyte and to minimize isotopic crosstalk.

Conclusion

The use of deuterated internal standards in conjunction with mass spectrometry represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, particularly matrix effects, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation necessitates careful planning and validation, the resulting data integrity is indispensable for making critical decisions in research and advancing drug development timelines.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of Methiocarb using Methiocarb-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb is a carbamate (B1207046) pesticide widely used as an insecticide, molluscicide, and acaricide on a variety of agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Methiocarb in food products. Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the determination of pesticide residues in complex matrices due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard, such as Methiocarb-d3, is highly recommended to ensure the accuracy and reliability of quantitative analysis. An internal standard that closely mimics the analyte's chemical and physical properties can compensate for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate results. This document provides a detailed application note and protocol for the analysis of Methiocarb in food matrices using this compound as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled analogue of the analyte to the sample prior to any sample processing. The isotopically labeled standard (in this case, this compound) is chemically identical to the analyte (Methiocarb) but has a different mass due to the incorporation of heavy isotopes (deuterium).

During LC-MS/MS analysis, the analyte and the internal standard co-elute but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the sample can be accurately determined. This approach effectively corrects for any losses during sample preparation and variations in instrument response.

Figure 1: Workflow for Methiocarb analysis using an internal standard.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (reagent grade), Ammonium (B1175870) formate (B1220265) (reagent grade), Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate

-

Standards: Methiocarb (analytical standard), this compound (isotopically labeled internal standard)

-

Sample Preparation: 50 mL polypropylene (B1209903) centrifuge tubes, 15 mL polypropylene centrifuge tubes with dispersive SPE (d-SPE) sorbents (e.g., PSA, C18, GCB as needed for the matrix), ceramic homogenizers.

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Methiocarb and this compound standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Intermediate Standard Solutions (10 µg/mL): Prepare separate intermediate stock solutions of Methiocarb and this compound by diluting the stock solutions with methanol.

-

Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing both Methiocarb and this compound at a concentration of 1 µg/mL in acetonitrile.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound at 1 µg/mL in acetonitrile. This solution will be used to spike samples and calibration standards.

-

Calibration Standards: Prepare a series of calibration standards by diluting the working standard mixture with matrix-matched blank extract to achieve concentrations ranging from 1 to 100 ng/mL. Each calibration standard should be spiked with the internal standard at a constant concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of the this compound internal standard spiking solution (e.g., 50 µL of a 1 µg/mL solution to achieve a final concentration of 50 ng/mL in the final extract, assuming a 1:1 dilution factor).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing the appropriate sorbents for the matrix (e.g., for pigmented fruits and vegetables, a combination of PSA, C18, and GCB may be used).

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up extract and dilute with an appropriate solvent (e.g., a mixture of water and acetonitrile) if necessary to ensure compatibility with the LC mobile phase.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

-

Figure 2: QuEChERS sample preparation workflow.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start with 5-10% B, ramp up to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 500°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Qualifier) |

| Methiocarb | 226.1 | 169.1 | 15 | 121.1 | 25 |

| This compound | 229.1 | 172.1 | 15 | 121.1 | 25 |

| Methiocarb sulfoxide | 242.1 | 185.1 | 12 | 122.1 | 28 |

| Methiocarb sulfone | 258.1 | 122.1 | 20 | 201.1 | 15 |

Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used.

Method Validation

A full method validation should be performed according to international guidelines (e.g., SANTE/11312/2021) to ensure the reliability of the results. Key validation parameters include:

-

Linearity: Assess the linearity of the calibration curve over the expected concentration range of the samples. A correlation coefficient (r²) > 0.99 is generally considered acceptable.

-

Accuracy (Recovery): Determine the recovery of the method by analyzing blank matrix samples spiked with known concentrations of Methiocarb at different levels (e.g., low, medium, and high). Recoveries should typically be within 70-120%.

-

Precision (Repeatability and Reproducibility): Evaluate the precision of the method by calculating the relative standard deviation (RSD) of replicate analyses of spiked samples. RSD values should generally be ≤ 20%.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

-

Matrix Effects: Evaluate the influence of co-eluting matrix components on the ionization of the analyte by comparing the response of the analyte in a matrix-matched standard to that in a pure solvent standard.

Example Validation Data (Illustrative)

| Parameter | Result |

| Linearity (1-100 ng/mL) | r² > 0.995 |

| Accuracy (Recovery at 10, 50, 100 ng/g) | 85 - 110% |

| Precision (RSDr at 10, 50, 100 ng/g) | < 15% |

| LOQ | 5 ng/g |

| LOD | 1.5 ng/g |

| Matrix Effect | -15% (ion suppression) |

Data Presentation

Table 1: LC-MS/MS Parameters for Methiocarb and Metabolites

| Compound | Retention Time (min) | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Methiocarb | 4.8 | 226.1 | 169.1 | 121.1 |

| This compound | 4.8 | 229.1 | 172.1 | 121.1 |

| Methiocarb sulfoxide | 4.2 | 242.1 | 185.1 | 122.1 |

| Methiocarb sulfone | 3.9 | 258.1 | 122.1 | 201.1 |

Table 2: Method Performance in Spiked Vegetable Matrix (e.g., Lettuce)

| Spiked Concentration (ng/g) | Mean Recovery (%) | RSD (%) |

| 10 | 95.2 | 8.5 |

| 50 | 102.1 | 6.2 |

| 100 | 98.7 | 5.1 |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Methiocarb in food matrices using LC-MS/MS with this compound as an internal standard. The use of an isotopically labeled internal standard is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation. The described QuEChERS sample preparation method is efficient and effective for a wide range of fruit and vegetable matrices. The provided LC-MS/MS conditions and MRM transitions serve as a strong starting point for method development and validation in any analytical laboratory tasked with pesticide residue monitoring. It is essential to perform a full method validation in the specific matrices of interest to ensure the reliability and defensibility of the analytical results.

Application Note: Quantitative Analysis of Pesticides in Agricultural Produce using Gas Chromatography-Mass Spectrometry with Methiocarb-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of multi-class pesticide residues in complex matrices such as fruits and vegetables using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol incorporates the use of a deuterated internal standard, Methiocarb-d3, to ensure high accuracy and precision in quantification by correcting for matrix effects and variations during sample preparation and analysis. The described methodology, including a QuEChERS-based sample extraction and cleanup procedure, is suitable for high-throughput screening and quantitative analysis in regulatory compliance and food safety testing.

Introduction

The widespread use of pesticides in modern agriculture necessitates rigorous monitoring to ensure food safety and prevent potential health risks associated with their residues. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of pesticides.[1][2] However, the complexity of food matrices can lead to significant signal suppression or enhancement, affecting the accuracy of quantitative results. The use of an internal standard that closely mimics the behavior of the target analytes can effectively compensate for these matrix-induced variations and procedural errors.[3][4]

Methiocarb, a carbamate (B1207046) pesticide, is frequently included in multi-residue analysis methods.[5][6][7] Its deuterated analog, this compound, serves as an excellent internal standard due to its similar chemical and physical properties to many pesticides and its distinct mass-to-charge ratio, which allows for clear differentiation from the target analytes in the mass spectrometer. This application note provides a comprehensive protocol for the quantification of various pesticides using GC-MS with this compound as an internal standard, employing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[8][9]

Experimental Workflow

Caption: Experimental workflow for pesticide quantification.

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc), Toluene (B28343) (all pesticide residue grade)

-

Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate (B86180) Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent.

-

Standards: Certified reference standards of target pesticides and this compound (PESTANAL®, analytical standard).[10]

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, gas chromatograph with a mass selective detector (GC-MS).

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each pesticide standard and this compound in 10 mL of a suitable solvent (e.g., toluene or ethyl acetate) to prepare individual stock solutions.

-

Intermediate Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the appropriate solvent.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a separate working solution of this compound for spiking samples.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard mixture. Each calibration standard should be fortified with the internal standard (this compound) at a constant concentration.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.[8][9]

-

Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For samples with high water content, cryogenic milling can be employed to improve homogeneity and prevent degradation of thermally labile pesticides.[11]

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile. For certain matrices, adding water before the acetonitrile extraction can improve results.[12]

-

Spike the sample with an appropriate volume of the this compound internal standard working solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of PSA, C18, and anhydrous MgSO₄. The choice of d-SPE sorbents depends on the matrix; for example, PSA is effective at removing organic acids and sugars.[8]

-

Vortex for 30 seconds.

-

Centrifuge for 5 minutes.

-

The resulting supernatant is the final extract for GC-MS analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and target analytes.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Oven Program | Initial temp 70°C (hold 1 min), ramp at 10-25°C/min to 300°C (hold 5-10 min) |

| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230-250 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Note: For carbamates like Methiocarb, which can be thermally labile, derivatization may sometimes be employed to improve stability and chromatographic performance, although direct analysis is also common.[6][13] Lowering the ionization voltage (e.g., to 20V) can sometimes improve sensitivity for certain components when using nitrogen as a carrier gas.[5]

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the target analyte to the peak area of this compound against the concentration of the analyte in the calibration standards. The concentration of the pesticide in the sample is then determined from this calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of various pesticides using a GC-MS method with an internal standard.

Table 1: Calibration and Linearity Data

| Pesticide | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Chlorpyrifos | 5 - 100 | > 0.995 |

| Cypermethrin | 10 - 200 | > 0.99 |

| Deltamethrin | 10 - 200 | > 0.99 |

| Malathion | 5 - 100 | > 0.995 |

| Captan | 5 - 100 | > 0.99 |

Data presented are representative and may vary based on instrument and matrix.

Table 2: Method Detection and Quantification Limits

| Pesticide | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

| Chlorpyrifos | 1 - 5 | 5 - 10 |

| Cypermethrin | 2 - 10 | 10 - 20 |

| Deltamethrin | 2 - 10 | 10 - 20 |

| Malathion | 1 - 5 | 5 - 10 |

| Captan | 1 - 5 | 5 - 10 |

LOD and LOQ are matrix-dependent and should be determined for each sample type.[6]

Table 3: Recovery and Precision Data

| Pesticide | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Chlorpyrifos | 50 | 85 - 110 | < 15 |

| Cypermethrin | 100 | 80 - 115 | < 20 |

| Deltamethrin | 100 | 80 - 115 | < 20 |

| Malathion | 50 | 90 - 110 | < 15 |

| Captan | 50 | 70 - 120 | < 20 |

Acceptable recovery rates are typically within 70-120% with RSDs below 20%.

Signaling Pathway Diagram

The following diagram illustrates the logical flow of the quantitative analysis process.

Caption: Logic diagram for internal standard quantification.

Conclusion

The GC-MS method described, utilizing this compound as an internal standard, provides a reliable and accurate approach for the quantification of a wide range of pesticide residues in complex food matrices. The combination of the QuEChERS sample preparation protocol and the use of an isotope-labeled internal standard effectively mitigates matrix effects and ensures data of high quality. This methodology is well-suited for routine monitoring in food safety and quality control laboratories.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jeol.com [jeol.com]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. hpst.cz [hpst.cz]

- 9. lcms.cz [lcms.cz]

- 10. Methiocarb-(N-methyl-d3) PESTANAL , analytical standard 1581694-94-1 [sigmaaldrich.com]

- 11. gcms.cz [gcms.cz]

- 12. agilent.com [agilent.com]

- 13. scispec.co.th [scispec.co.th]

Application Note: High-Throughput Analysis of Methiocarb in Vegetable Matrices using a d3-Internal Standard and QuEChERS Sample Preparation

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Methiocarb in various vegetable matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Methiocarb-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for high-throughput pesticide residue monitoring in food safety and quality control laboratories.

Introduction

Methiocarb is a carbamate (B1207046) pesticide widely used as an insecticide, acaricide, and molluscicide on a variety of agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Methiocarb in food products. Accurate and reliable analytical methods are therefore essential for monitoring its presence in the food supply chain.

The QuEChERS methodology has become a standard for pesticide residue analysis in food due to its simplicity, speed, and minimal solvent usage.[1][2][3][4][5] This application note describes a validated QuEChERS protocol optimized for the extraction of Methiocarb from vegetable samples, followed by sensitive detection using LC-MS/MS. The incorporation of this compound as an internal standard is a key feature of this method, providing superior quantitation by correcting for potential analyte loss during sample processing and instrumental analysis.[6]

Experimental Protocol

Reagents and Materials

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)

-

Standards: Methiocarb (analytical standard), this compound (internal standard)[7]

-

QuEChERS Salts: Magnesium sulfate (B86663) (anhydrous), Sodium chloride, Sodium citrate (B86180) tribasic dihydrate, Sodium citrate dibasic sesquihydrate

-

Dispersive SPE (dSPE) Sorbents: Primary secondary amine (PSA), C18, Magnesium sulfate (anhydrous)

-

Other: Formic acid, 50 mL polypropylene (B1209903) centrifuge tubes, 15 mL polypropylene centrifuge tubes, Syringe filters (0.22 µm)

Standard Preparation

-

Methiocarb Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methiocarb standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Methiocarb stock solution with methanol to create calibration standards.

-

IS Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative portion of the vegetable sample (e.g., lettuce, tomato, spinach) using a high-speed blender.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 1 µg/mL this compound internal standard solution.

-

Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Methanol with 0.1% Formic Acid

-

-

Gradient Program: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute Methiocarb.

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS/MS Parameters: The specific precursor and product ions for Methiocarb and this compound are monitored in Multiple Reaction Monitoring (MRM) mode.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| Methiocarb | 226.1 | 169.1 | 15 | 121.1 | 20 |

| This compound | 229.1 | 172.1 | 15 | 124.1 | 20 |

Quantitative Data Summary

The following table summarizes the performance characteristics of the method, validated in different vegetable matrices. The data represents typical results obtained and demonstrates the method's suitability for routine analysis.

| Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) |

| Lettuce | 10 | 95.2 | 5.8 | 0.5 | 1.5 |

| 50 | 98.7 | 4.2 | |||

| Tomato | 10 | 92.1 | 6.5 | 0.8 | 2.5 |

| 50 | 96.4 | 3.9 | |||

| Spinach | 10 | 88.5 | 8.1 | 1.0 | 3.0 |

| 50 | 91.3 | 6.7 |

Recovery and Relative Standard Deviation (RSD) were determined from six replicate analyses. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Experimental Workflow Diagram

Caption: Workflow for Methiocarb analysis in vegetables.

Conclusion

The described method provides a reliable and efficient approach for the determination of Methiocarb in diverse vegetable matrices. The combination of QuEChERS sample preparation with LC-MS/MS detection and the use of a deuterated internal standard ensures high-quality data that meets regulatory requirements. The method is demonstrated to be accurate, precise, and sensitive, making it an ideal tool for routine monitoring of Methiocarb residues in food.

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. Evaluation of dispersive and cartridge SPE clean-up procedures using the modified QuEChERS method for the analysis of pesticides in strawberries - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. lcms.cz [lcms.cz]

- 7. Methiocarb-(N-methyl-d3) PESTANAL , analytical standard 1581694-94-1 [sigmaaldrich.com]

Application Note: Spiking Environmental Water Samples with Methiocarb-d3 for Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation and spiking of Methiocarb-d3 into environmental water samples. This compound serves as an internal standard (IS) for the quantification of Methiocarb using isotope dilution mass spectrometry, a technique that enhances accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] The protocol covers the preparation of stock and working solutions, the spiking procedure for water samples, and an overview of a typical analytical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction